2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone
Overview
Description
2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone, also known as TFN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFN is an aromatic ketone that is widely used as a building block for the synthesis of various organic compounds.
Scientific Research Applications
Optical and Thermal Properties
- A study on the synthesis of a heterocyclic compound closely related to 2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone revealed insights into its optical and thermal properties. The compound showed transparency in the visible region and its thermal stability was determined through thermal analysis (Shruthi et al., 2019).
Biochemical Applications
- In biochemical research, derivatives of this compound were used to study their interactions with lipases. These interactions are crucial for understanding enzymatic processes and have potential applications in biocatalysis (Kato et al., 1995).
Synthesis of Novel Compounds
- Research on the synthesis of novel trifluoromethylated compounds including derivatives of this compound has been conducted. These studies are significant for developing new materials with potential applications in various fields (Zanatta et al., 2001).
Application in Sensor Technology
- A study explored the use of a compound related to this compound in the development of a modified carbon paste electrode. This research is significant for advancing sensor technology, especially in the detection of biochemical substances (Mohammadi et al., 2018).
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c1-18-11-7-6-10(12(17)13(14,15)16)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIAIPDAPNCBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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